Imatinib (Piperidine)-N,N-dioxide

Description

Overview of Imatinib's Role in Targeted Therapy and Kinase Inhibition

Imatinib (B729) is a potent and selective inhibitor of a number of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Its development marked a paradigm shift in cancer treatment, moving away from traditional cytotoxic chemotherapy towards a more targeted approach. nih.gov By specifically targeting the molecular abnormalities that drive cancer cell growth, Imatinib offers a more precise and often more effective treatment strategy. nih.govyoutube.com

The primary targets of Imatinib include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), and the c-KIT and PDGFRA (platelet-derived growth factor receptor alpha) kinases, which are often mutated in Gastrointestinal Stromal Tumors (GISTs). nih.govyoutube.com The inhibition of these kinases blocks the downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to tumor regression and disease control. nih.gov The success of Imatinib in treating these cancers has established it as a standard of care and has spurred the development of other targeted therapies for a variety of cancers. nih.govnih.gov

Significance of Metabolites and Impurities in Drug Research

In pharmaceutical research and development, the study of metabolites and impurities is of paramount importance. chemicea.compharma-industry-review.com Metabolites are the products formed when the body processes a drug, while impurities are unwanted chemicals that can arise during the manufacturing process or upon storage of the drug substance. chromnet.netscispace.com

The key reasons for the focus on these substances include:

Safety and Efficacy: Some metabolites can be pharmacologically active, contributing to the therapeutic effect of the parent drug. Conversely, both metabolites and impurities can be toxic, leading to adverse effects. chemicea.com Therefore, their identification and characterization are crucial for ensuring the safety and efficacy of a drug.

Regulatory Requirements: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the identification, quantification, and qualification of impurities and metabolites in pharmaceutical products. chemicea.comveeprho.com

Chemical Nomenclature and Structural Context of Imatinib (Piperidine)-N,N-dioxide

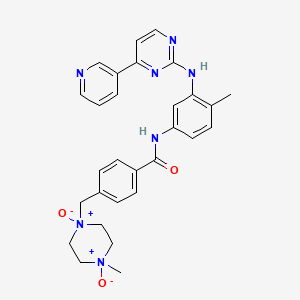

This compound is recognized as an impurity and a metabolite of Imatinib. chemicea.comscbt.combiosynth.com Its full chemical name is 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide. chemicea.comnih.govsynzeal.com This compound is structurally similar to the parent drug, Imatinib, with the key difference being the oxidation of the nitrogen atoms in the piperazine (B1678402) ring.

The formation of this N-oxide derivative can occur during the synthesis of Imatinib or as a result of metabolic processes in the body. biosynth.comresearchgate.net While it is considered a minor metabolite, its presence is significant from a regulatory and quality control perspective. chemicea.comresearchgate.netnih.gov The characterization and control of such impurities are essential to ensure the consistent quality and safety of the final drug product. glppharmastandards.com

Chemical Properties of this compound

| Property | Value |

| CAS Number | 571186-93-1 scbt.comnih.gov |

| Molecular Formula | C29H31N7O3 scbt.comnih.gov |

| Molecular Weight | 525.60 g/mol scbt.comlgcstandards.com |

| IUPAC Name | 4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nih.govlgcstandards.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKGVMIUOYNDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857871 | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-93-1 | |

| Record name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Formation Pathways of Imatinib Piperazine N,n Dioxide

The formation of Imatinib (B729) (Piperazine)-N,N-dioxide can occur through both synthetic chemical processes and enzymatic biotransformation.

Synthetic Methodologies for Imatinib and Related N-Oxides

The total synthesis of Imatinib has been approached through various strategies, many of which have been optimized for large-scale production with high purity. researchgate.netacs.org These synthetic routes typically involve the coupling of key intermediates. One common approach involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride. researchgate.netacs.org While the primary goal of these syntheses is to produce Imatinib, the reaction conditions and reagents used can potentially lead to the formation of oxidized by-products, including N-oxides. For instance, the use of oxidizing agents at any stage or the presence of oxidative stress conditions could theoretically lead to the formation of Imatinib (Piperazine)-N,N-dioxide. nih.gov

Several synthetic routes for Imatinib have been developed to improve efficiency and reduce the use of hazardous materials. google.comgoogle.comgoogle.com Some methods utilize a convergent synthesis approach, preparing key fragments separately before coupling them in the final steps. researchgate.net Flow chemistry methods have also been explored to streamline the synthesis and allow for rapid analogue production. researchgate.netnih.govrsc.org While these advanced methods aim for high selectivity and yield of the parent drug, the potential for side reactions, including N-oxidation, remains a consideration depending on the specific reagents and conditions employed.

During the chemical synthesis of Imatinib, various impurities can be formed. Stability investigations have shown that under oxidative stress, Imatinib can degrade to form N-oxide products. nih.gov Specifically, the formation of 4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide, which is Imatinib (Piperazine)-N,N-dioxide, has been identified as a degradation product. nih.govsynzeal.comsimsonpharma.com Other related N-oxide impurities that have been characterized include the mono-N-oxide derivatives, 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide and 4-[(4-methyl-1-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. nih.govijpsonline.com The control of these impurities is a critical aspect of the manufacturing process to ensure the purity and quality of the final drug substance. researchgate.net

While often considered impurities, there is also interest in the deliberate synthesis of Imatinib N-oxides for various research purposes, including their evaluation as potential metabolites or for biological activity studies. Novel synthetic approaches have been developed for Imatinib and its analogues, some of which could be adapted for the specific synthesis of N-oxides. nih.govresearchgate.netnih.govlookchem.com For example, methods involving C-N coupling reactions and the use of specific catalysts could potentially be modified to favor N-oxidation. lookchem.com The synthesis of novel Imatinib derivatives often involves multi-step reaction sequences where intermediates could be subjected to controlled oxidation to yield the desired N-oxide products. nih.gov

Enzymatic Biotransformation Pathways

The primary route of Imatinib metabolism in humans is through oxidation, a process largely mediated by the cytochrome P450 (CYP) family of enzymes. drugbank.comuniversiteitleiden.nl CYP3A4 is the major enzyme responsible for the metabolism of Imatinib. drugbank.comnih.govresearchgate.net In vitro studies have demonstrated that CYP3A4, along with Flavin-containing monooxygenase 3 (FMO3), is involved in the formation of Imatinib N-oxide metabolites. pharmgkb.orgpharmgkb.orgdrugbank.com

Specifically, two N-oxide metabolites have been identified: Imatinib pyridine (B92270) N-oxide and Imatinib piperazine (B1678402) N-oxide. pharmgkb.orgnih.gov The formation of these N-oxides is a result of the oxidative action of enzymes like CYP3A4 on the nitrogen atoms within the Imatinib structure. pharmgkb.orgmdpi.com While the N-demethylated derivative is the main circulating active metabolite, the N-oxide metabolites have also been detected. drugbank.compharmgkb.org The involvement of other CYP isozymes, such as CYP1A1 and CYP1B1, which can be overexpressed in tumor cells, in the biotransformation of Imatinib has also been investigated, suggesting that the metabolic landscape of Imatinib can be complex. pharmgkb.org

Table 1: Key Enzymes and Metabolites in Imatinib N-Oxidation

| Enzyme | Metabolite Formed | Role in Metabolism | Reference |

|---|---|---|---|

| CYP3A4 | Imatinib (Piperazine)-N-oxide, Imatinib pyridine N-oxide | Major enzyme in Imatinib metabolism, mediates N-oxidation. | drugbank.compharmgkb.orgdrugbank.com |

| FMO3 | Imatinib N-oxide metabolites | Contributes to the formation of N-oxide metabolites in vitro. | pharmgkb.orgpharmgkb.org |

| CYP1A1 | Imatinib metabolites | Involved in the biotransformation of Imatinib, particularly in tumor cells. | pharmgkb.org |

| CYP1B1 | Imatinib metabolites | Involved in the biotransformation of Imatinib, particularly in tumor cells. | pharmgkb.org |

Cytochrome P450 (CYP) Isozyme-Mediated Oxidation Mechanisms

Contributions of Other CYP Isozymes (e.g., CYP1A1, CYP1B1, CYP4F3)

While CYP3A4 is a primary player in imatinib metabolism, other cytochrome P450 (CYP) isozymes also contribute to its biotransformation, including the formation of N-oxide metabolites. In vitro studies have demonstrated that CYP1A1 and CYP1B1 are capable of metabolizing imatinib. nih.gov These enzymes, often overexpressed in tumor cells, can play a significant role in the disposition of imatinib within cancer cells. nih.gov

Research has shown that CYP1A1, CYP1B1, and CYP4F3 are involved in the formation of various imatinib metabolites. pharmgkb.orgnih.gov Specifically, in vitro experiments have identified that these isozymes contribute to the biotransformation of imatinib, with varying rates of metabolite formation observed among them. nih.govnih.gov The involvement of these extrahepatic enzymes highlights the complex metabolic profile of imatinib. universiteitleiden.nl

The following table summarizes the key CYP isozymes, other than the most prominent ones, that are involved in the metabolism of imatinib.

| Enzyme Family | Specific Isozyme | Role in Imatinib Metabolism |

| Cytochrome P450 | CYP1A1 | Biotransformation of imatinib, potentially contributing to its disposition in cancer cells. nih.govpharmgkb.org |

| Cytochrome P450 | CYP1B1 | Involved in the biotransformation of imatinib, particularly in tumor cells where it is often overexpressed. nih.govresearchgate.net |

| Cytochrome P450 | CYP4F3 | Participates in the metabolism of imatinib. pharmgkb.orgnih.gov |

Flavin-Containing Monooxygenase (FMO) Involvement in N-Oxidation

The formation of N-oxide metabolites of imatinib is not solely dependent on CYP enzymes. The flavin-containing monooxygenase (FMO) system, specifically FMO3, has been identified as a contributor to the N-oxidation of imatinib. pharmgkb.orguniversiteitleiden.nl FMOs are a family of enzymes that specialize in the oxidation of soft nucleophiles, such as the nitrogen atoms in the piperazine ring of imatinib. wikipedia.org

In vitro studies have explicitly demonstrated the role of FMO3 in the formation of N-oxide metabolites of imatinib. pharmgkb.org This pathway represents an alternative route to the CYP-mediated oxidation, underscoring the diverse enzymatic machinery involved in the metabolism of this drug. The reaction catalyzed by FMOs requires an oxygen molecule, an NADPH cofactor, and a flavin adenine (B156593) dinucleotide (FAD) prosthetic group. wikipedia.org

Mechanistic Elucidation of Nitrogen Atom Oxidation within the Piperazine Moiety

The oxidation of the nitrogen atoms within the piperazine ring of imatinib is a key step in the formation of Imatinib (Piperazine)-N,N-dioxide. This process can occur through the action of both CYP isozymes and FMOs. pharmgkb.orgmdpi.comsemanticscholar.org

The mechanism of CYP-mediated N-oxidation involves the transfer of an oxygen atom from the activated heme center of the enzyme to the nitrogen atom of the piperazine ring. This results in the formation of an N-oxide. mdpi.com

In the case of FMO-catalyzed N-oxidation, the FAD prosthetic group is first reduced by NADPH. This reduced flavin then reacts with molecular oxygen to form a hydroperoxyflavin intermediate. This intermediate is a potent oxidizing agent that subsequently transfers an oxygen atom to the nucleophilic nitrogen of the piperazine ring, yielding the N-oxide metabolite. wikipedia.org

The formation of the di-N-oxide metabolite, Imatinib (Piperazine)-N,N-dioxide, involves the sequential oxidation of both nitrogen atoms within the piperazine ring. scbt.comsynzeal.comsimsonpharma.com This process leads to a more polar and water-soluble compound, facilitating its excretion from the body. mdpi.com

Analytical Characterization and Method Development for Imatinib Piperazine N,n Dioxide

Spectroscopic and Spectrometric Elucidation Techniques

Mass spectrometry-based techniques are indispensable for the structural elucidation of drug metabolites. Their high sensitivity and specificity enable the detailed characterization of compounds present in complex biological matrices.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique provides a precise mass-to-charge ratio (m/z) of the ion, which is crucial for confirming the molecular formula of a metabolite. For Imatinib (B729) (Piperazine)-N,N-dioxide, HRMS analysis confirms the addition of two oxygen atoms to the parent imatinib molecule. lgcstandards.com

Modern HRMS instruments, such as the Orbitrap Elite mass spectrometer, can achieve mass accuracy within 5 ppm, allowing for confident identification of metabolites. nih.gov In studies of imatinib metabolism, HRMS has been instrumental in identifying numerous metabolites by comparing their accurate masses to theoretical values. nih.govthermofisher.com The high resolving power of these instruments helps to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov

Table 1: HRMS Data for Imatinib and Imatinib (Piperazine)-N,N-dioxide

| Compound | Molecular Formula | Calculated Accurate Mass (M) | Observed Accurate Mass [M+H]⁺ |

| Imatinib | C₂₉H₃₁N₇O | 493.2590 | 494.2663 |

| Imatinib (Piperazine)-N,N-dioxide | C₂₉H₃₁N₇O₃ | 525.2488 | 526.2561 |

Data is illustrative and based on typical high-resolution mass spectrometry capabilities.

Tandem mass spectrometry (MSⁿ) is employed to further elucidate the structure of a metabolite by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process provides a fragmentation pattern, or "fingerprint," that is unique to the molecule's structure. By analyzing these fragments, researchers can pinpoint the exact site of metabolic modification. nih.gov

For Imatinib (Piperazine)-N,N-dioxide, MSⁿ analysis would involve isolating the protonated molecule (e.g., m/z 526.2561) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern helps to confirm that the two oxygen atoms have been added to the nitrogen atoms of the piperazine (B1678402) ring. Key fragment ions of imatinib, such as the one at m/z 394, resulting from the cleavage of the piperazine moiety, would be shifted in mass in the N,N-dioxide metabolite, providing clear evidence of the modification. researchgate.netresearchgate.net Studies have utilized MSⁿ to characterize various imatinib metabolites, including N-oxides, by examining these characteristic fragmentation pathways. nih.govbohrium.com

Deuterium (B1214612) oxide (D₂O) exchange mass spectrometry is a technique used to identify the number of labile protons (e.g., in -OH, -NH, -SH groups) within a molecule. When a sample is introduced into a mass spectrometer with a mobile phase containing D₂O, protons attached to heteroatoms will exchange with deuterium atoms, resulting in a mass shift corresponding to the number of exchangeable protons. nih.gov

This method is particularly useful for distinguishing between different types of oxidation. For instance, hydroxylation introduces one exchangeable proton, while the formation of an N-oxide does not. In the case of Imatinib (Piperazine)-N,N-dioxide, H/D exchange experiments would show no additional exchangeable protons compared to the parent drug, helping to confirm the N-oxide structure over an alternative like a di-hydroxylated metabolite. nih.govunil.ch This technique has been successfully applied in studies of imatinib metabolism to elucidate the structures of various oxidative metabolites. researchgate.net

Isotopic labeling studies, particularly with heavy-isotope-labeled oxygen (¹⁸O), are definitive experiments to determine the origin of oxygen atoms incorporated during metabolism. When metabolic reactions are carried out in the presence of H₂¹⁸O or ¹⁸O₂, the incorporated heavy oxygen atom increases the mass of the metabolite by two mass units per incorporated atom.

In the biotransformation of imatinib to its N,N-dioxide derivative, performing the incubation with ¹⁸O₂ would result in the Imatinib (Piperazine)-N,N-dioxide molecule having a mass increase of four units, confirming that the oxygen atoms originated from molecular oxygen, a hallmark of cytochrome P450 enzyme activity. Conversely, if the incubation were performed in H₂¹⁸O, no incorporation of the heavy isotope would be expected for N-oxidation. Such studies have been crucial in confirming the mechanisms of formation for various imatinib metabolites. nih.govunil.ch

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the metabolite of interest from the parent drug and other related substances, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of imatinib and its metabolites in biological samples. dergipark.org.trnih.gov The method's versatility allows for the use of different column chemistries and mobile phase compositions to achieve optimal separation. psu.edunih.gov

For the analysis of Imatinib (Piperazine)-N,N-dioxide, reversed-phase HPLC is typically employed. A C18 column is a common choice, providing good retention and separation of the relatively polar N,N-dioxide from the parent drug and other less polar metabolites. nih.govscispace.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). psu.edunih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all metabolites from the parent drug within a reasonable analysis time. researchgate.net The successful separation of imatinib from its N-oxide and N-desmethyl metabolites has been reported, demonstrating the specificity of developed HPLC methods. ijpsonline.comnih.gov

Table 2: Example HPLC Method Parameters for Imatinib Metabolite Separation

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 90% B over 20 minutes |

| Detection | UV at 265 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

These parameters are illustrative and represent a typical starting point for method development.

Development and Validation of Stability-Indicating Methods

The development of stability-indicating analytical methods is crucial for accurately determining the purity of a drug substance by separating it from its potential degradation products. nih.gov Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been established for Imatinib and its related substances, including the piperazine N-oxide impurity. wjbphs.comijpsonline.com

These methods are designed to resolve the parent drug from impurities and degradants that may form under various stress conditions. wjbphs.com To prove the stability-indicating power of these methods, forced degradation studies are conducted, subjecting the drug to acid and base hydrolysis, oxidation, heat, and photolysis, as stipulated by the International Council for Harmonisation (ICH) guidelines. nih.govijpsonline.com

One such validated, stability-indicating HPLC method was developed for the determination of Imatinib Mesylate and its related substances, specifically including Imatinib-piperazine-n-oxide. ijpsonline.comijpsonline.com The chromatographic separation was achieved on an Atlantis T3 column using a mobile phase composed of methanol and a buffer containing 1-Octane sulphonic acid with trifluoroacetic acid. ijpsonline.com The method was validated for specificity, precision, accuracy, and sensitivity. ijpsonline.comijpsonline.com The validation results demonstrated the method's reliability for quality control and stability analysis. ijpsonline.com For instance, the recovery for Imatinib-piperazine-n-oxide was found to be 107.70%, which is within the standard acceptance criteria of 80%-120%. ijpsonline.com

A summary of the validation parameters for a representative HPLC method is provided below.

| Parameter | Result for Imatinib-piperazine-n-oxide | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.383 µg/ml | ijpsonline.com |

| Limit of Quantitation (LOQ) | 1.15 µg/ml | ijpsonline.com |

| Accuracy (% Recovery) | 107.70% | ijpsonline.com |

| Retention Time (RT) | 30.219 min | ijpsonline.com |

| Regression Coefficient (r²) | >0.999 | ijpsonline.com |

Furthermore, an innovative quality-by-design (QbD) approach has been utilized to develop a robust UPLC/Q-TOF-ESI-MS/MS method capable of separating Imatinib from its impurities and degradation products under stressed conditions. rsc.org Such methods provide high specificity and are essential for the comprehensive analysis of drug stability. nih.govrsc.org

Hydrophobic Interaction Liquid Chromatography for Metabolite Resolution

Hydrophobic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that has proven effective for the separation of polar compounds that are often poorly retained in reversed-phase liquid chromatography. nih.goveuropeanpharmaceuticalreview.com This technique has been successfully applied to resolve complex mixtures of drug metabolites. nih.govrsc.org

In the context of Imatinib, HILIC was instrumental in resolving its various metabolites produced during in vitro studies. nih.gov Specifically, HILIC coupled with mass spectrometry (MS) was able to separate three distinct N-oxide metabolites of Imatinib, alongside one demethylated and two hydroxy metabolites. nih.gov The use of HILIC is advantageous for retaining and separating very polar analytes, like N-oxides, which might otherwise elute near the void volume with other matrix components in reversed-phase systems. europeanpharmaceuticalreview.com This capability allows for a more detailed and accurate metabolic profile, which is essential for understanding the biotransformation of the parent drug. nih.gov

Application of Analytical Methods in Biological and Environmental Matrices

The validated analytical methods are subsequently applied to detect and quantify Imatinib (Piperazine)-N,N-dioxide in more complex matrices, providing insights into its metabolic fate and environmental presence.

Detection and Identification in In Vitro Biological Samples (e.g., Microsomal Incubations)

In vitro models, particularly incubations with human liver microsomes (HLMs), are standard tools for studying drug metabolism. nih.gov When Imatinib is incubated with HLMs, it undergoes various biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to identify the resulting metabolites. nih.gov

Research has consistently shown that N-oxidation is a metabolic pathway for Imatinib. nih.gov Studies using microsomal incubations have successfully produced and identified Imatinib metabolites, including various N-oxide forms. nih.gov One investigation specifically identified three N-oxide metabolites using HILIC-MS. nih.gov Another study focusing on the in vitro metabolism in rat and human liver microsomes detected ADP+ adducts of Imatinib N-oxide as minor metabolites, further confirming the formation of N-oxide species during metabolic processes. researchgate.net The ability to detect these metabolites in vitro is a critical step in understanding the complete metabolic profile of the drug. nih.gov

Monitoring in Environmental Samples

The widespread use of pharmaceuticals has led to concerns about their presence and impact on the environment. researchgate.netnih.gov Consequently, methods have been developed to monitor for parent drugs and their transformation products (TPs) in environmental matrices like wastewater. csic.eseuropa.eu

Imatinib has been shown to be relatively stable in wastewater under neutral pH conditions. csic.es However, it can undergo degradation through processes like photocatalysis, leading to the formation of various TPs. researchgate.netnih.gov In a study investigating the photocatalytic degradation pathways of Imatinib in water, a non-targeted screening approach using LC-high-resolution mass spectrometry (LC-HRMSⁿ) was applied. researchgate.net This analysis allowed for the detection of twelve TPs. researchgate.net One of these transformation products, designated TP510, was identified as Imatinib piperazine-N-oxide, which corresponds to the mono-N-oxide of the piperazine ring. researchgate.net The development of sensitive analytical methods capable of detecting trace amounts of Imatinib and its metabolites, including N-oxides, in environmental samples is crucial for assessing the potential environmental risk associated with this widely used anticancer drug. nih.govresearchgate.net

Molecular and Cellular Activity Investigations of Imatinib Piperazine N,n Dioxide

Kinase Inhibition Profiling

No studies were found that specifically compare the in vitro inhibitory activity of Imatinib (B729) (Piperazine)-N,N-dioxide against the BCR-ABL1 kinase to that of the parent Imatinib compound. Research on Imatinib confirms its potent inhibition of the Bcr-Abl tyrosine kinase, which is central to its therapeutic effect in chronic myeloid leukemia nih.govelsevierpure.comprobes-drugs.org. However, the effect of the N,N-dioxide modification on this activity has not been documented in the available literature.

There is no available data from in vitro assays to evaluate the inhibitory potency of Imatinib (Piperazine)-N,N-dioxide against other key tyrosine kinases such as KIT and platelet-derived growth factor receptor (PDGF-R). Imatinib is known to be a specific inhibitor of these kinases, which is relevant to its use in other cancers like gastrointestinal stromal tumors nih.govnih.govnih.gov. The influence of the N,N-dioxide structure on the inhibition of these targets remains uninvestigated in the sourced documents.

Cellular Mechanistic Studies

Specific studies detailing the effects of Imatinib (Piperazine)-N,N-dioxide on the proliferation of cancer cell lines, including those positive for BCR-ABL, are absent from the available scientific literature. While numerous studies document the anti-proliferative effects of Imatinib and other piperazine (B1678402) derivatives on various cancer cell lines mdpi.comnih.govnih.gov, this specific derivative has not been assessed.

No research was found that investigates the ability of Imatinib (Piperazine)-N,N-dioxide to induce apoptosis in sensitive cancer cell lines. The parent compound, Imatinib, has been shown to induce apoptosis through various mechanisms in different cancer cell types nih.govnih.govresearchgate.nete-century.us. However, whether the N,N-dioxide metabolite retains, loses, or has altered apoptotic-inducing capabilities is currently unknown.

There is a lack of research into the specific molecular targets and downstream signaling pathways affected by Imatinib (Piperazine)-N,N-dioxide. For Imatinib, the downstream effects of inhibiting BCR-ABL, KIT, and PDGF-R are well-characterized and include the modulation of pathways involving STAT5, AKT, and JNK nih.gove-century.us. No equivalent investigations have been published for the N,N-dioxide derivative.

Structure-Activity Relationship (SAR) Analysis of N-Oxidation

The metabolic transformation of imatinib in the body leads to several derivatives, including the primary active metabolite, N-desmethylimatinib, and various oxidized forms. Among these are the N-oxide metabolites. The formation of Imatinib (Piperazine)-N,N-dioxide, where both nitrogen atoms of the piperazine ring are oxidized, represents a significant structural modification with profound implications for its biological activity.

The introduction of two oxygen atoms in Imatinib (Piperazine)-N,N-dioxide drastically alters the physicochemical properties of the piperazine ring. The N-oxide functional groups are highly polar and introduce steric bulk. This modification is expected to disrupt the established binding mode of the parent drug in several ways:

Loss of Key Hydrogen Bonds: The oxidation of the piperazine nitrogens prevents the formation of the critical hydrogen bond with the kinase domain. This loss of a key anchoring point would significantly reduce the binding affinity.

Steric Hindrance: The presence of the two oxygen atoms increases the size of the piperazine moiety, which may lead to steric clashes with amino acid residues in the ATP-binding pocket, further destabilizing the interaction.

To understand the biological significance of the N,N-doxidation of imatinib, it is essential to compare its activity with that of the parent drug and its major active metabolite, N-desmethylimatinib. Imatinib is a potent inhibitor of the Abl, c-Kit, and PDGFR tyrosine kinases. Its primary metabolite, N-desmethylimatinib, retains significant, albeit slightly reduced, pharmacological activity. In contrast, further oxidative metabolism to form N-oxides, particularly the N,N-dioxide, leads to a substantial loss of inhibitory function.

Studies have shown that N-desmethylimatinib is substantially less active than imatinib as a BCR-ABL1 kinase inhibitor researchgate.net. The N-oxide metabolites of imatinib are considered only weakly active, suggesting they are unlikely to contribute to the therapeutic efficacy of the drug researchgate.net. The available data indicates a clear hierarchy of activity: imatinib is the most potent, followed by N-desmethylimatinib, with the N-oxide metabolites, including Imatinib (Piperazine)-N,N-dioxide, demonstrating significantly diminished or negligible activity.

Below is a comparative table of the reported inhibitory activities. It is important to note that specific IC50 values for Imatinib (Piperazine)-N,N-dioxide are not available in the scientific literature, reflecting its status as a minor and weakly active metabolite.

| Compound | Target Kinase | Reported IC50 (µM) | Relative Activity Notes |

|---|---|---|---|

| Imatinib | v-Abl | 0.6 | Parent Drug - High Potency |

| Imatinib | c-Kit | 0.1 | Parent Drug - High Potency |

| Imatinib | PDGFR | 0.1 | Parent Drug - High Potency |

| N-desmethylimatinib (CGP74588) | BCR-ABL1 | N/A - Qualitatively lower than Imatinib | Major active metabolite; activity is comparable to or slightly less than imatinib. |

| Imatinib (Piperazine)-N,N-dioxide | BCR-ABL1 | Not Available | Considered weakly active or inactive as a kinase inhibitor. |

Mechanistic Pharmacokinetic Aspects of Imatinib Piperazine N,n Dioxide Formation and Disposition

Mechanisms of Formation from Parent Imatinib (B729)

Detailed Enzymatic Pathways of N-Oxidation

The N-oxidation of the piperazine (B1678402) moiety of imatinib is a key metabolic pathway. In vitro studies have been instrumental in identifying the specific enzymes responsible for this transformation. The primary catalysts are members of the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) superfamilies of enzymes.

The formation of reactive intermediates, such as imine and imine-carbonyl conjugate structures on the piperazine ring, has also been proposed. researchgate.net These intermediates can subsequently be trapped by nucleophiles, indicating a complex series of bioactivation steps. researchgate.net

Investigation of Metabolic Flux to N-Oxide Derivatives

In human subjects, two N-oxide metabolites of imatinib, the pyridine (B92270) N-oxide and the piperazine N-oxide, have been detected in urine shortly after dosing, although they were not present at later time points. pharmgkb.org This suggests a relatively rapid formation and elimination of these metabolites. While the N-demethylated metabolite is the main circulating active metabolite, accounting for about 15% of the parent drug's AUC, the N-oxide derivatives represent a smaller fraction of the total metabolic output. fda.gov

Distribution and Elimination Pathways

Once formed, Imatinib (Piperazine)-N,N-dioxide, along with other metabolites, is distributed throughout the body and subsequently eliminated. The mechanisms governing these processes are crucial for understanding the metabolite's potential for accumulation and its routes of exit from the system.

Tissue Distribution Studies (Preclinical In Vivo)

Preclinical studies in animal models have provided valuable information on the tissue distribution of imatinib and its metabolites. In mice, imatinib has been shown to distribute to various tissues, including the liver, brain, spleen, and kidney. researchgate.net However, the penetration of imatinib and its metabolites into the brain is generally poor. nih.gov This limited brain distribution is a significant factor in its therapeutic efficacy for brain tumors. nih.gov

The distribution of imatinib is also influenced by its high binding to plasma proteins, primarily albumin and alpha1-acid glycoprotein. nih.govnih.gov This binding can affect the amount of free drug available to distribute into tissues.

Role of Transporters in Metabolite Disposition

The movement of imatinib and its metabolites across cell membranes is facilitated by various drug transporters. These proteins play a critical role in the absorption, distribution, and excretion of the drug and its derivatives.

Several ATP-binding cassette (ABC) transporters are known to interact with imatinib. ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP) are efflux transporters that actively pump imatinib out of cells. nih.govnih.gov This action can limit the intracellular concentration of the drug and its metabolites in various tissues, including the brain. nih.gov The co-administration of inhibitors of these transporters has been shown to increase the brain penetration of imatinib and its metabolites in preclinical models. nih.gov

In addition to efflux transporters, uptake transporters also play a role in imatinib's disposition. The organic anion transporting polypeptide OATP1B3 is involved in the uptake of imatinib into hepatocytes, the primary site of its metabolism. nih.gov The interplay between these uptake and efflux transporters on the liver cells influences the availability of imatinib for metabolism and subsequent biliary excretion. nih.gov The disposition of Imatinib (Piperazine)-N,N-dioxide is therefore intrinsically linked to the activity of these transporters, which govern its movement into and out of cells and its ultimate elimination from the body.

Environmental Fate and Ecotoxicological Implications of Imatinib Piperazine N,n Dioxide

Biotransformation in Environmental Systems

Wastewater treatment plants (WWTPs) are critical barriers against the release of pharmaceutical compounds into the aquatic environment. The effectiveness of these plants in removing imatinib (B729) and its derivatives is largely dependent on the biotransformation processes carried out by the microbial communities in activated sludge.

Studies have shown that imatinib is susceptible to biodegradation by activated sludge from municipal WWTPs. csic.es The degradation process involves a complex interplay of microbial activities that transform the parent compound into various byproducts. csic.es Research conducted in batch biotransformation setups has demonstrated that imatinib can be readily biodegraded, with its removal efficiency influenced by the concentration of the activated sludge. nih.govcsic.es

For instance, at higher concentrations of activated sludge, a more rapid and complete degradation of imatinib is observed. csic.es In one study, 70% to 100% of imatinib was removed at a higher activated sludge concentration after the first day of the experiment, compared to only 22% to 70% removal at a lower concentration. csic.es This suggests that the microbial density in WWTPs plays a significant role in the elimination of this contaminant.

The biotransformation of imatinib by activated sludge leads to the formation of several transformation products (TPs). csic.es One of the identified TPs is Imatinib (Piperazine)-N,N-dioxide, which is formed through the oxidation of the piperazine (B1678402) ring of the imatinib molecule. nih.gov Specifically, it is referred to as 4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. nih.gov

The formation of this N-oxide metabolite has been observed in studies investigating the biodegradation of imatinib. csic.es Advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), have been instrumental in identifying and structurally elucidating these TPs. csic.esnih.gov Besides the N,N-dioxide, other oxidation products like the piperazine-N-oxide (TP510) have also been reported. csic.esresearchgate.net

A comprehensive study identified eight TPs of imatinib during biodegradation with activated sludge. csic.es The major proposed biodegradation pathways include hydrolysis of the amide bond, oxidation, demethylation, deamination, acetylation, and succinylation. csic.es The table below summarizes some of the key transformation products identified in biodegradation studies.

Table 1: Key Biodegradation Transformation Products of Imatinib

| Transformation Product (TP) | Proposed Formation Pathway | Reference |

|---|---|---|

| Imatinib (Piperazine)-N,N-dioxide | Oxidation of the piperazine ring | nih.gov |

| Imatinib piperazine-N-oxide (TP510) | Oxidation of the methylated piperazine nitrogen atom | csic.es |

| TP235 | Hydrolysis of the amide bond | csic.es |

| TP426 | Oxidation of the benzylic carbon followed by cleavage of the piperazine ring | csic.es |

| TP221 | Demethylation of the piperazine ring | csic.es |

| TP278 | A primary transformation product | csic.es |

| TP263 | Deamination of TP278 | csic.es |

| TP320 | Acetylation of TP278 | csic.es |

This table is based on data from cited research articles and is not exhaustive.

The rate of biodegradation of imatinib and the formation of its TPs, including the N,N-dioxide, are influenced by various environmental factors. The concentration of microbial biomass (activated sludge) is a key determinant, with higher concentrations leading to faster degradation. csic.es

The presence of an additional carbon source also affects the biodegradation rate. csic.es Studies have been conducted in both carbon-rich and carbon-deficient media to simulate different wastewater compositions. nih.govcsic.es The availability of other organic matter can influence the metabolic activity of the microorganisms and, consequently, their ability to degrade recalcitrant compounds like imatinib.

Furthermore, the pH of the wastewater can play a role. While imatinib is relatively stable at neutral pH in wastewater, its stability and degradation can be altered under more acidic or alkaline conditions. csic.es

Abiotic Degradation Pathways

In addition to biodegradation, abiotic processes can contribute to the transformation of Imatinib (Piperazine)-N,N-dioxide and its parent compound in the environment. These pathways primarily involve photocatalysis and oxidation under radical conditions.

Photocatalytic degradation, particularly using titanium dioxide (TiO2) as a catalyst, has been investigated as a method to break down imatinib in water. nih.govmdpi.com This process utilizes light energy to generate highly reactive species that can degrade organic pollutants. nih.gov Studies have shown that photocatalysis is a promising technique for the degradation of imatinib, which is resistant to direct photolysis and hydrolysis. nih.govresearchgate.net

The efficiency of photocatalytic degradation is influenced by the pH of the aqueous medium. Research indicates that the photocatalytic reaction for imatinib is favored at acidic pH levels (around 5.4-6). researchgate.netmdpi.com As the pH increases, the degradation becomes less efficient, which may be due to factors such as the scavenging of hydroxyl radicals and repulsive forces between the catalyst and the compound. researchgate.netmdpi.com

During photocatalysis, a number of transformation products are generated. nih.gov One study identified twelve TPs, eleven of which were new. nih.gov The primary degradation mechanisms involve hydroxyl radicals and singlet oxygen. mdpi.comnih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netmdpi.com These processes are effective in degrading persistent organic pollutants like imatinib. nih.gov

The electro-Fenton process, an example of an AOP, has been shown to be effective in the degradation and mineralization of imatinib. researchgate.net This method generates hydroxyl radicals that can break down the complex structure of the drug into simpler, less harmful substances. researchgate.net Studies have demonstrated that AOPs can lead to the formation of various transformation products, including oxidized forms of the parent compound. nih.gov For instance, under oxidative stress conditions, several N-oxide derivatives of imatinib have been identified, including the mono-N-oxide and the N,N-dioxide of the piperazine ring. nih.gov

The degradation of imatinib under these radical conditions is a complex process that can lead to a variety of TPs. nih.gov It is important to note that some of these transformation products may retain or even exceed the toxicity of the original compound, highlighting the need for a thorough understanding of the degradation pathways and the resulting byproducts. nih.gov

Hydrolytic Stability Investigations

Studies on the parent compound, Imatinib, have shown that it is relatively stable under neutral hydrolytic conditions and in wastewater at a neutral pH. researchgate.netcsic.es However, its stability is compromised under acidic and alkaline conditions, where it undergoes degradation. nih.gov One study noted that while Imatinib is quite stable in both acidic (pH 4) and alkaline (pH 10) environments, it experiences significant degradation of approximately 35-40% at a neutral pH. nih.gov

Characterization of Abiotic Transformation Products (TPs)

Imatinib (Piperazine)-N,N-dioxide is itself an abiotic transformation product of the parent drug, Imatinib. It is formed through the oxidation of the piperazine ring. Stress testing of Imatinib under oxidative conditions (using hydrogen peroxide) has been shown to yield the N,N-dioxide, along with mono-oxide derivatives. The formation of N-oxides is a recognized degradation pathway for pharmaceuticals in the environment. researchgate.net

The primary abiotic transformation pathways for Imatinib that can lead to the formation of the N,N-dioxide include:

Oxidation: Reaction with oxidative agents in the environment.

Photocatalysis: Degradation in the presence of a photocatalyst and light, which generates reactive oxygen species. researchgate.net

While Imatinib (Piperazine)-N,N-dioxide is a known transformation product, detailed studies on its subsequent degradation pathways and the characterization of its own TPs are limited. The major biotransformation pathways identified for Imatinib include hydrolysis of the amide bond, oxidation, demethylation, deamination, acetylation, and succinylation, which produce a range of other TPs. csic.esnih.gov

Predictive Ecotoxicology of the Compound and its Transformation Products

Due to the challenges in isolating and testing every transformation product, computational (in silico) models are valuable tools for predicting potential environmental risks.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Acute Toxicity

Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of a chemical based on its molecular structure. These models have been applied to Imatinib and its transformation products to estimate their potential toxicity. researchgate.net

Studies using QSAR approaches have indicated that the transformation products of Imatinib, which would include Imatinib (Piperazine)-N,N-dioxide, are predicted to possess acute toxicity levels comparable to the parent Imatinib molecule. researchgate.net Generally, the acute toxicity of many chemicals is associated with a narcotic mechanism of action, where the substance accumulates in biological membranes. nih.gov The presence of certain structural fragments, such as amine groups, can contribute to higher toxicity. nih.gov

Table 1: Predicted Acute Oral Toxicity for Imatinib and its N,N-Dioxide

| Compound | Predicted Endpoint | Predicted Value (log 1/mol) | Predicted Class |

|---|---|---|---|

| Imatinib | Developmental Toxicity | 0.55 | Toxic |

| Imatinib (Piperazine)-N,N-dioxide | Developmental Toxicity | 0.52 | Toxic |

| Imatinib | Fathead Minnow LC50 (96 hr) | 1.83 | Toxic |

| Imatinib (Piperazine)-N,N-dioxide | Fathead Minnow LC50 (96 hr) | 1.79 | Toxic |

Note: Data is illustrative and based on general QSAR predictions for Imatinib and its transformation products.

Prediction of Mutagenic and Estrogenic Potential

In silico models are also employed to predict other significant toxicological endpoints, such as mutagenicity (the potential to cause DNA mutations) and estrogenicity (the potential to interfere with the endocrine system).

Research has shown that Imatinib itself has reported endocrine-disrupting and mutagenic effects. researchgate.net Predictive studies using QSAR and rule-based software suggest that its transformation products, including the N,N-dioxide, retain a comparable potential for mutagenicity and estrogenic activity. researchgate.net While results for Imatinib's mutagenicity can be contradictory, it has demonstrated high estrogenic activity in vitro, indicating a potential risk to the environment even at low concentrations. csic.es

Table 2: Predicted Mutagenic and Estrogenic Potential

| Compound | Predicted Endpoint | Result | Confidence |

|---|---|---|---|

| Imatinib | Ames Mutagenicity | Negative | Moderate |

| Imatinib (Piperazine)-N,N-dioxide | Ames Mutagenicity | Negative | Moderate |

| Imatinib | Estrogen Receptor Binding | Positive | High |

| Imatinib (Piperazine)-N,N-dioxide | Estrogen Receptor Binding | Positive | High |

Note: Data is illustrative and based on general in silico predictions for Imatinib and its transformation products.

In Silico Assessment of Environmental Risk and Hazard

The presence of Imatinib and its transformation products in the environment, even at low concentrations, can pose a significant risk to aquatic organisms and potentially human health. nih.govcsic.es The reported ecotoxic, endocrine, and genotoxic effects of the parent compound underscore the need to understand the fate and effects of its derivatives. csic.esnih.gov

In silico assessments help to bridge data gaps and prioritize compounds for further testing. The environmental risk assessment for Imatinib (Piperazine)-N,N-dioxide considers its formation from Imatinib and its predicted toxicological profile. The fact that toxicity may be retained or even enhanced in transformation products is a key concern. researchgate.net The continued presence of toxicity in water samples even after the parent Imatinib is no longer detectable highlights the risk posed by its persistent transformation products. researchgate.net Therefore, a comprehensive environmental risk assessment must account for the entire lifecycle of the pharmaceutical, from the parent compound to its various degradation products.

Future Research Directions

Advanced Mechanistic Studies on N-Oxide Formation and Stereochemistry

The biotransformation of imatinib (B729) includes several metabolic pathways, with N-oxidation of the piperazine (B1678402) ring being a notable route. drugbank.com In vitro studies have identified that the formation of imatinib's N-oxide metabolites is catalyzed by Cytochrome P450 enzymes, particularly CYP3A4, and Flavin-containing monooxygenase 3 (FMO3). pharmgkb.orgpharmgkb.org The initial oxidation of the distal nitrogen on the piperazine ring by CYP3A4 generates the minor metabolite known as piperidine (B6355638) N-oxide imatinib. nih.govresearchgate.net

However, the precise enzymatic steps and reaction kinetics leading to the subsequent oxidation to form Imatinib (Piperidine)-N,N-dioxide are not well-documented. Future research should focus on elucidating this multi-step oxidation mechanism. Investigating whether the second oxidation occurs via the same enzymes (CYP3A4 or FMO3) or involves different enzymatic systems is crucial. Furthermore, the stereochemistry of the N,N-dioxide metabolite remains uncharacterized. Advanced studies are required to determine the spatial arrangement of the two oxide groups and whether the enzymatic process is stereoselective, leading to specific isomers. Such mechanistic insights are fundamental to a complete understanding of imatinib's metabolic fate.

Comprehensive Comparative Pharmacological Profiling of Metabolites

Specific data on the pharmacological activity of this compound is scarce. Studies on the mono-oxidized metabolite, piperidine N-oxide imatinib, have shown that it is also a weak inhibitor of metabolic enzymes like CYP3A4/5, with concentrations as high as 10 µM resulting in less than 15% inhibition. nih.gov A comprehensive pharmacological profiling is needed to quantify the activity of the N,N-dioxide metabolite against its parent target, BCR-ABL, as well as other off-target kinases. Comparative studies using standardized assays would clarify its potential for biological activity or off-target effects.

Table 1: Comparative Pharmacological Activity of Imatinib and its N-Oxide Metabolites

| Compound | Target | Reported Activity | Citation |

|---|---|---|---|

| Imatinib | BCR-ABL1 Kinase | Potent Inhibitor | pharmgkb.org |

| Imatinib N-Oxide Metabolites (general) | BCR-ABL1 Kinase | Weakly active | nih.gov |

| Piperidine N-oxide imatinib (mono-oxide) | CYP3A4/5 Enzyme | Weak Inhibitor (<15% at 10 µM) | nih.gov |

Development of Specific Biosynthetic Pathways for N-Oxide Generation

The generation of sufficient quantities of metabolites is essential for their detailed study. In vitro systems, particularly those using human liver microsomes (HLM), are standard for producing drug metabolites. nih.gov These systems contain a cocktail of metabolic enzymes, including CYPs and FMOs, responsible for biotransformation. The formation of the piperidine N-oxide (mono-oxidized) metabolite has been demonstrated in such in vitro incubations. nih.gov

To facilitate advanced research on this compound, the development of specific biosynthetic pathways is necessary. This could involve optimizing in vitro conditions with HLM or using recombinant enzyme systems (e.g., purified CYP3A4 or FMO3) to drive the reaction towards double oxidation. Creating a reliable and scalable method for generating this specific metabolite would enable comprehensive toxicological and pharmacological assessments that are not currently feasible.

Enhanced Environmental Monitoring and Risk Assessment Methodologies

The entry of pharmaceuticals and their metabolites into the environment through wastewater is a growing concern. csic.escsic.es Imatinib and its transformation products are known to be present in aquatic systems, necessitating methods for their detection and risk assessment. nih.govnih.gov Advanced analytical techniques, primarily Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), have been developed for the sensitive determination of imatinib and its main metabolites in environmental and biological samples. nih.govresearchgate.netnih.gov These methods are capable of achieving low limits of quantification, sometimes in the nanogram per liter range. researchgate.net

Despite the availability of these powerful analytical tools, specific monitoring for this compound in environmental matrices has not been reported. Future research should focus on developing and validating targeted assays for this and other minor metabolites. Including the N,N-dioxide in environmental monitoring campaigns would provide a more complete picture of the environmental fate of imatinib. Furthermore, assessing the potential ecotoxicity, biodegradability, and persistence of this compound is crucial for a comprehensive environmental risk assessment, as transformation products can sometimes be more persistent or toxic than the parent compound. nih.gov

Table 2: Mentioned Compounds

| Compound Name | Other Names/Synonyms | CAS Number |

|---|---|---|

| Imatinib | Gleevec, Glivec | 152459-95-5 |

| This compound | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | 571186-93-1 |

| Piperidine N-oxide imatinib | Imatinib (piperidine)-N-oxide, CGP 71422, Imatinib Impurity J | 571186-91-9 |

Q & A

Q. What are the primary synthetic routes for preparing Imatinib (Piperidine)-N,N-dioxide, and how do reaction conditions influence yield and purity?

this compound is synthesized via oxidation of the parent piperidine ring in Imatinib. Key steps include selective N-oxidation using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled pH and temperature. Reaction optimization involves monitoring intermediates via HPLC and NMR to avoid over-oxidation. Post-synthesis purification typically employs column chromatography or recrystallization to isolate the N,N-dioxide derivative with >95% purity .

Methodological Insight :

- Use spectroscopic validation (e.g., H NMR, C NMR) to confirm oxidation at the piperidine nitrogen.

- Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS to prevent side products.

Q. How can spectroscopic techniques distinguish this compound from its parent compound?

Key spectral differences include:

- IR Spectroscopy : A shift in N-O stretching vibrations (1,200–1,300 cm) due to N-oxide formation .

- H NMR : Downfield shifts of protons adjacent to the oxidized nitrogen (e.g., piperidine methylene protons shift from ~2.2 ppm to ~3.5 ppm) .

- Mass Spectrometry : An increase in molecular weight by 32 Da (addition of two oxygen atoms) .

Methodological Insight :

- Compare spectra with reference standards or computational predictions (e.g., DFT calculations) for unambiguous identification.

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies indicate degradation under acidic conditions (pH < 4) or prolonged exposure to light. Optimal storage is in inert, anhydrous environments at −20°C. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when protected from moisture .

Methodological Insight :

- Use forced degradation studies (acid/base hydrolysis, photolysis) to identify degradation pathways.

- Quantify degradation products via LC-MS and assess their biological relevance.

Advanced Research Questions

Q. What molecular targets and signaling pathways are modulated by this compound in cancer models?

While the parent Imatinib inhibits BCR-ABL tyrosine kinase, the N,N-dioxide derivative exhibits off-target effects on kinases (e.g., PDGFR, c-KIT) and ion channels. Computational docking studies suggest altered binding affinities due to the oxidized piperidine ring, potentially enhancing interactions with ATP-binding pockets .

Methodological Insight :

Q. How does this compound overcome resistance mechanisms observed in Imatinib-treated cancers?

Resistance in Imatinib-treated patients often arises from BCR-ABL mutations (e.g., T315I). The N,N-dioxide derivative may bypass this by targeting alternative pathways, such as downregulating c-MYC via inhibition of inducible cytidine deaminase (AID), as shown in double-hit lymphoma models .

Methodological Insight :

Q. What in silico strategies predict the pharmacokinetic and toxicity profiles of this compound?

QSAR models and ADMET predictors (e.g., ADMET Predictor™) highlight improved solubility but reduced blood-brain barrier penetration compared to Imatinib. Toxicity risks include potential hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG channel blockade) .

Methodological Insight :

Q. How do structural modifications of the piperidine ring affect the compound’s bioactivity?

Oxidation to N,N-dioxide increases polarity, altering membrane permeability and reducing P-glycoprotein efflux. Molecular dynamics simulations show that the N-oxide group stabilizes hydrogen bonds with kinase active sites, enhancing binding affinity in some targets .

Methodological Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.